
tert-Butyl 6-amino-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-amino-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a tert-butyl ester group and an amino group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 6-amino-1-naphthoate can be synthesized through the esterification of 6-amino-1-naphthoic acid with tert-butanol. The reaction is typically catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions involve heating the mixture under reflux to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the preparation of tert-butyl esters often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method ensures high yields and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 6-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted naphthoates depending on the reagents used
Aplicaciones Científicas De Investigación
tert-Butyl 6-amino-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-amino-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active naphthoic acid. These interactions can affect enzyme activity and protein function, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
- tert-Butyl 6-nitro-1-naphthoate
- tert-Butyl 6-hydroxy-1-naphthoate
- tert-Butyl 6-methoxy-1-naphthoate
Comparison: tert-Butyl 6-amino-1-naphthoate is unique due to the presence of the amino group, which imparts different reactivity and biological activity compared to its nitro, hydroxy, and methoxy counterparts. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
tert-butyl 6-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)13-6-4-5-10-9-11(16)7-8-12(10)13/h4-9H,16H2,1-3H3 |
Clave InChI |
SHLMAQWWVFWTHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


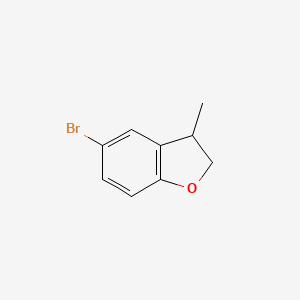
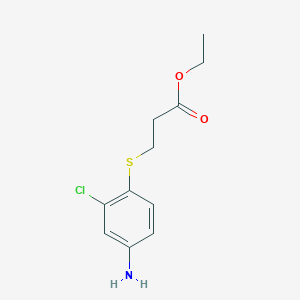
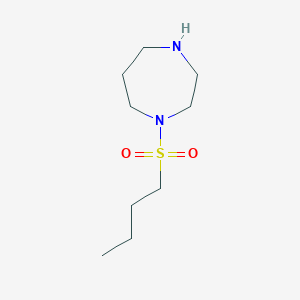
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)



![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)
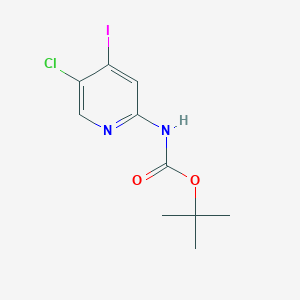
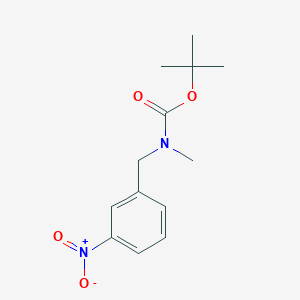
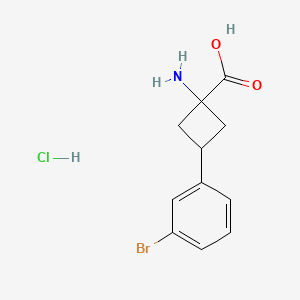
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
